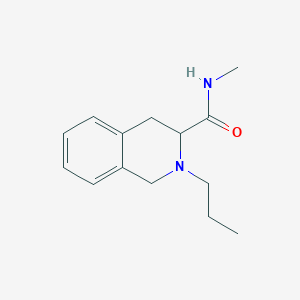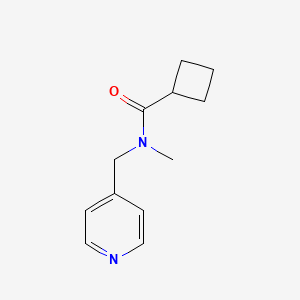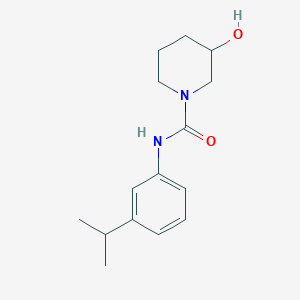
3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPC belongs to the class of piperidine carboxamides and has been found to exhibit promising pharmacological activities in various studies.
作用機序
3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide is believed to exert its pharmacological effects through the modulation of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. Additionally, 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the main advantages of using 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for investigating the role of inflammation and oxidative stress in various disease models. However, one limitation of using 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide. One potential avenue of investigation is the development of 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the role of 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide in modulating the gut microbiome and its potential as a treatment for gut-related disorders. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the pharmacological effects of 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide.
合成法
The synthesis of 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide involves the reaction of 3-(propan-2-yl)aniline with 1-piperidinylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product.
科学的研究の応用
Several studies have investigated the potential therapeutic applications of 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide. One study found that 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide has potent anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines in vitro. Another study showed that 3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide can protect against neuronal damage and improve cognitive function in a mouse model of Alzheimer's disease.
特性
IUPAC Name |
3-hydroxy-N-(3-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)12-5-3-6-13(9-12)16-15(19)17-8-4-7-14(18)10-17/h3,5-6,9,11,14,18H,4,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLLEWUYEAENND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
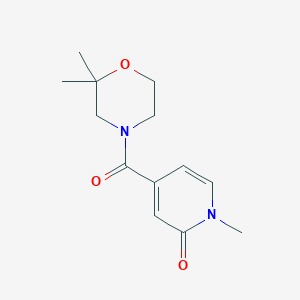
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
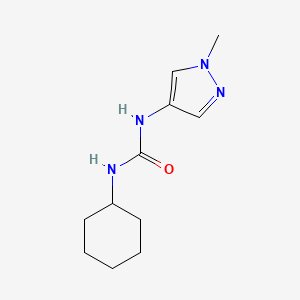
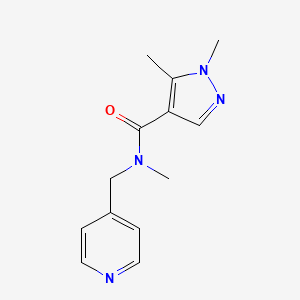
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
